3-(4-Methyl-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine
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Overview
Description
3-(4-Methyl-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their versatile chemical properties and potential biological activities. This compound, in particular, has garnered interest due to its unique structure, which combines a triazole ring with a pyridine moiety and a methyl-benzylsulfanyl group. These structural features contribute to its diverse range of applications in various scientific fields.
Preparation Methods
The synthesis of 3-(4-Methyl-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine typically involves multi-step synthetic routes. One common method includes the reaction of 4-methylbenzyl chloride with sodium sulfide to form 4-methylbenzyl sulfide. This intermediate is then reacted with 2-chloropyridine in the presence of a base to yield 4-methylbenzylsulfanyl pyridine. The final step involves the cyclization of this intermediate with hydrazine and carbon disulfide to form the triazole ring, resulting in the target compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
3-(4-Methyl-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other substituents using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include bases like sodium hydroxide or potassium carbonate, solvents such as ethanol or dichloromethane, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives of the original compound with modified functional groups .
Scientific Research Applications
3-(4-Methyl-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial, antifungal, and anticancer activities, making it a candidate for drug discovery and development.
Medicine: Due to its biological activities, it is studied for its potential therapeutic applications, including enzyme inhibition and receptor modulation.
Industry: The compound is used in the development of new materials with specific properties, such as luminescent sensors and catalysts
Mechanism of Action
The mechanism of action of 3-(4-Methyl-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine involves its interaction with various molecular targets and pathways. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, enhancing its binding affinity. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding pockets. These interactions can lead to the inhibition of microbial growth, cancer cell proliferation, or other biological effects .
Comparison with Similar Compounds
3-(4-Methyl-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine can be compared with other triazole derivatives, such as:
Fluconazole: An antifungal agent with a triazole ring, used to treat fungal infections.
Anastrozole: An aromatase inhibitor used in the treatment of breast cancer.
Voriconazole: Another antifungal agent with a broader spectrum of activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
676475-95-9 |
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Molecular Formula |
C15H15N5S |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
3-[(4-methylphenyl)methylsulfanyl]-5-pyridin-2-yl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C15H15N5S/c1-11-5-7-12(8-6-11)10-21-15-19-18-14(20(15)16)13-4-2-3-9-17-13/h2-9H,10,16H2,1H3 |
InChI Key |
DMOQDGOIHJERCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=CC=N3 |
solubility |
38 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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